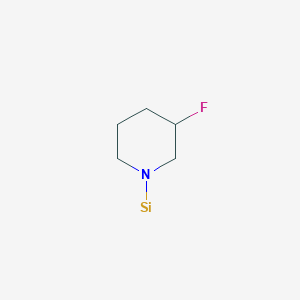
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated piperidine ring attached to a silicon atom, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne typically involves the reaction of 3-fluoropiperidine with a silicon-containing reagent under controlled conditions. One common method involves the use of dichloromethane as a solvent and diethylaminosulfur trifluoride (DAST) as a fluorinating agent . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne involves its interaction with specific molecular targets. The fluorinated piperidine ring can interact with enzymes and receptors, modulating their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropiperidine: Shares the fluorinated piperidine ring but lacks the silicon atom.
Silanylidyne Derivatives: Compounds with silicon atoms but different organic groups attached.
Uniqueness
(3-Fluoropiperidin-1-yl)-lambda(1)-silanylidyne is unique due to the combination of a fluorinated piperidine ring and a silicon atom. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C5H9FNSi |
|---|---|
Molecular Weight |
130.22 g/mol |
InChI |
InChI=1S/C5H9FNSi/c6-5-2-1-3-7(8)4-5/h5H,1-4H2 |
InChI Key |
YEHLELSVOHEFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)[Si])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















